molecular formula C8H9NO2 B055674 6-Methoxy-5-methylnicotinaldehyde CAS No. 123506-67-2

6-Methoxy-5-methylnicotinaldehyde

Cat. No.: B055674
CAS No.: 123506-67-2
M. Wt: 151.16 g/mol
InChI Key: UUENRKYQSYDJLI-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylnicotinaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of methoxy and methyl groups on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-5-methylnicotinaldehyde typically involves the reaction of 6-methoxy-5-methylpyridine with an appropriate oxidizing agent. One common method includes the use of manganese dioxide (MnO2) as the oxidizing agent under controlled conditions . The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 6-Methoxynicotinaldehyde
  • 5-Methylnicotinaldehyde
  • 6-Methoxy-5-methylpyridine

Comparison: 6-Methoxy-5-methylnicotinaldehyde is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which imparts distinct chemical properties compared to its analogs. For example, 6-Methoxynicotinaldehyde lacks the methyl group, while 5-Methylnicotinaldehyde lacks the methoxy group.

Properties

IUPAC Name

6-methoxy-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-7(5-10)4-9-8(6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUENRKYQSYDJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123506-67-2
Record name 6-methoxy-5-methylpyridine-3-carbaldehyde
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